molecular formula C10H12BrClN2O B8240274 N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B8240274
M. Wt: 291.57 g/mol
InChI Key: WFGNVNINMAXPDI-UHFFFAOYSA-N
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Description

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS: 1137477-51-0) is a pyridine-derived amide with the molecular formula C₁₀H₁₂BrClN₂O and a molar mass of 291.57 g/mol . It features a pyridine ring substituted with bromine at position 5, chlorine at position 4, and a 2,2-dimethylpropanamide (pivalamide) group at position 2.

Properties

IUPAC Name

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O/c1-10(2,3)9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNVNINMAXPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromo-4-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. The pivalamide group can also interact with proteins and enzymes, modulating their function. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The structural analogues of this compound differ in halogen type, substituent positions, and functional groups. Below is a comparative analysis:

Key Observations:

Halogen Influence: The iodo-substituted analogue (304.13 g/mol) has a higher molecular weight than the bromo-chloro compound (291.57 g/mol), reflecting iodine’s larger atomic mass. Iodine’s polarizability may enhance electrophilic reactivity in cross-coupling reactions . Chlorine vs. Bromine: The target compound’s dual halogenation (Br and Cl) likely increases steric hindrance and electronic withdrawal compared to mono-halogenated analogues, affecting solubility and reaction kinetics.

Cyanogroup Substitution: The 5-cyano-6-bromo analogue (CAS: 1823257-69-7) introduces a strong electron-withdrawing group, which may enhance stability in acidic conditions or facilitate nucleophilic aromatic substitution .

Synthetic Efficiency: The iodo-substituted compound (70% yield, 95.9% purity) demonstrates moderate synthetic efficiency, while the 5-bromopyridin-2-yl analogue achieves higher yields (80%) .

Physicochemical and Functional Differences

  • Melting Points :

    • N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide exhibits a high melting point (276–277°C), attributed to strong intermolecular hydrogen bonding and planar aromatic stacking .
    • The iodo analogue forms a beige solid, but its melting point is unreported, likely lower due to increased molecular weight and reduced symmetry .
  • Reactivity: Chlorine’s Electrophilicity: The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution (EAS) reactivity compared to methyl- or cyano-substituted derivatives.

Biological Activity

N-(5-bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H13BrClN2OC_{10}H_{13}BrClN_2O, with a molecular weight of approximately 257.13 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 4-position of the pyridine ring, which significantly influences its reactivity and biological interactions.

Biological Activity

Research indicates that compounds with halogen substitutions, such as this compound, often exhibit enhanced biological activities compared to their non-halogenated counterparts. The presence of bromine and chlorine can increase lipophilicity and alter the binding affinity to various biological targets.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, we compare this compound with related compounds:

Compound NameMolecular FormulaUnique Features
N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamideC10H13BrN2ODimethyl substitution enhances lipophilicity
N-(4-chloropyridin-3-yl)propionamideC10H12ClN2OChlorine substitution may alter biological activity
N-(pyridin-3-yl)propionamideC9H10N2OLacks halogen; serves as a baseline comparison

This table highlights how structural variations impact the biological properties of similar compounds.

Case Studies and Research Findings

  • Cardiovascular Disease Research : Initial studies suggest that compounds similar to this compound may have applications in treating cardiovascular diseases by influencing lipid metabolism pathways. Further research is needed to validate these findings.
  • Protein Kinase Inhibition : Compounds within this chemical class have been explored for their ability to inhibit protein kinases, which are critical in various disease processes including cancer. For example, some studies have shown that related pyridine derivatives can effectively inhibit Aurora kinases involved in cell division .
  • Synthesis and Optimization : The synthesis of this compound typically involves automated reactors that enhance yield while minimizing by-products. This optimization is vital for scaling up production for therapeutic applications.

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